Psma I&S tfa

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Prostate-specific membrane antigen imaging and surgery (TFA) is a compound used primarily in the diagnosis and treatment of prostate cancer. It is a radiolabeled ligand that targets the prostate-specific membrane antigen, a protein overexpressed in prostate cancer cells . This compound is particularly useful in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, as well as in radioguided surgery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostate-specific membrane antigen imaging and surgery (TFA) involves the preparation of a precursor peptide, which is then radiolabeled with technetium-99m. The precursor peptide is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain . The radiolabeling process involves the reduction of technetium-99m and its subsequent binding to the precursor peptide under specific pH conditions .

Industrial Production Methods: Industrial production of prostate-specific membrane antigen imaging and surgery (TFA) follows good manufacturing practice (GMP) guidelines. The precursor peptide is produced in large quantities using automated peptide synthesizers, and the radiolabeling process is carried out in specialized facilities equipped with the necessary radiological safety measures .

Chemical Reactions Analysis

Types of Reactions: Prostate-specific membrane antigen imaging and surgery (TFA) undergoes several types of chemical reactions, including radiolabeling, oxidation, and reduction. The radiolabeling process involves the reduction of technetium-99m and its binding to the precursor peptide .

Common Reagents and Conditions: Common reagents used in the synthesis and radiolabeling of prostate-specific membrane antigen imaging and surgery (TFA) include technetium-99m, reducing agents such as stannous chloride, and various buffers to maintain the pH of the reaction mixture .

Major Products: The major product of the radiolabeling reaction is technetium-99m-labeled prostate-specific membrane antigen imaging and surgery (TFA), which is used in PET and SPECT imaging and radioguided surgery .

Scientific Research Applications

Prostate-specific membrane antigen imaging and surgery (TFA) has a wide range of scientific research applications. In chemistry, it is used as a radiolabeled probe to study the binding properties of prostate-specific membrane antigen ligands . In biology, it is used to investigate the expression and function of prostate-specific membrane antigen in various cell types . In medicine, it is used in the diagnosis and treatment of prostate cancer, as well as in radioguided surgery to locate and remove prostate cancer lesions . In industry, it is used in the development of new radiopharmaceuticals and imaging agents .

Mechanism of Action

The mechanism of action of prostate-specific membrane antigen imaging and surgery (TFA) involves its binding to the prostate-specific membrane antigen on the surface of prostate cancer cells. Once bound, the radiolabeled ligand is internalized by the cancer cells, allowing for the detection and imaging of prostate cancer lesions using PET or SPECT imaging . The radiolabeled ligand can also be used in radioguided surgery to locate and remove prostate cancer lesions .

Comparison with Similar Compounds

Prostate-specific membrane antigen imaging and surgery (TFA) is similar to other prostate-specific membrane antigen-targeted radioligands, such as gallium-68-labeled prostate-specific membrane antigen and fluorine-18-labeled prostate-specific membrane antigen . prostate-specific membrane antigen imaging and surgery (TFA) is unique in its use of technetium-99m, which has favorable imaging properties and is widely available . Other similar compounds include lutetium-177-labeled prostate-specific membrane antigen and actinium-225-labeled prostate-specific membrane antigen, which are used in targeted radionuclide therapy .

Properties

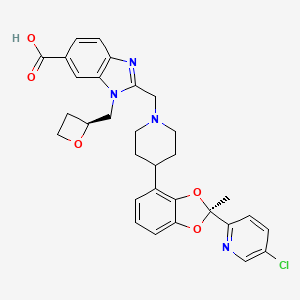

Molecular Formula |

C61H83F3N10O23S |

|---|---|

Molecular Weight |

1413.4 g/mol |

IUPAC Name |

(2S)-2-[[(1S)-1-carboxy-5-[[8-[[(5R)-5-carboxy-5-[[(2R)-2-[[(2R)-2-[[(2R)-3-hydroxy-2-[[(2R)-3-hydroxy-2-[[(2R)-3-hydroxy-2-[(2-sulfanylacetyl)amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]amino]-8-oxooctanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C59H82N10O21S.C2HF3O2/c70-30-44(62-49(76)33-91)53(81)66-46(32-72)55(83)67-45(31-71)54(82)65-42(28-34-18-21-38(73)22-19-34)52(80)64-43(29-35-17-20-36-11-5-6-12-37(36)27-35)51(79)63-39(56(84)85)13-7-9-25-60-47(74)15-3-1-2-4-16-48(75)61-26-10-8-14-40(57(86)87)68-59(90)69-41(58(88)89)23-24-50(77)78;3-2(4,5)1(6)7/h5-6,11-12,17-22,27,39-46,70-73,91H,1-4,7-10,13-16,23-26,28-33H2,(H,60,74)(H,61,75)(H,62,76)(H,63,79)(H,64,80)(H,65,82)(H,66,81)(H,67,83)(H,77,78)(H,84,85)(H,86,87)(H,88,89)(H2,68,69,90);(H,6,7)/t39-,40+,41+,42-,43-,44-,45-,46-;/m1./s1 |

InChI Key |

FOEGHHIZXFEBBF-CWOBTLKXSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)N[C@H](CCCCNC(=O)CCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)CS.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NC(CCCCNC(=O)CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CS.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Butylphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B10857048.png)